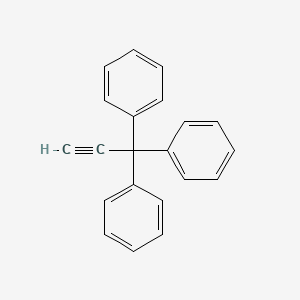

1,1-Diphenylprop-2-ynylbenzene

Description

Properties

IUPAC Name |

1,1-diphenylprop-2-ynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h1,3-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZSHJIXZCGCEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399381 | |

| Record name | Benzene, 1,1',1''-(2-propynylidyne)tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6104-51-4 | |

| Record name | 1,1′,1′′-(2-Propynylidyne)tris[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6104-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1',1''-(2-propynylidyne)tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,1-Diphenylprop-2-ynylbenzene

Abstract

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel compound, 1,1-Diphenylprop-2-ynylbenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore a robust synthetic methodology, predicated on established Friedel-Crafts principles, and provide an in-depth analysis of the expected spectroscopic and spectrometric data for the target molecule. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Rationale for 1,1-Diphenylprop-2-ynylbenzene

The confluence of a diphenylmethyl moiety and a terminal alkyne within a single molecular framework presents a unique scaffold with potential applications in medicinal chemistry and materials science. The diphenylmethyl group is a common pharmacophore, while the terminal alkyne offers a versatile handle for further functionalization via click chemistry, Sonogashira coupling, and other alkyne-specific transformations. The synthesis of 1,1-Diphenylprop-2-ynylbenzene, therefore, opens avenues for the creation of novel molecular probes, building blocks for complex organic architectures, and potential therapeutic agents.

This guide will detail a proposed synthetic route leveraging the reactivity of a tertiary propargylic alcohol under Friedel-Crafts conditions. Furthermore, a comprehensive characterization profile will be predicted based on established spectroscopic principles and data from analogous structures.

Proposed Synthesis of 1,1-Diphenylprop-2-ynylbenzene

The proposed synthesis of 1,1-Diphenylprop-2-ynylbenzene involves a Friedel-Crafts alkylation of benzene with 1,1-diphenyl-2-propyn-1-ol in the presence of a suitable Lewis acid catalyst. This approach is predicated on the formation of a stabilized tertiary carbocation, which then undergoes electrophilic aromatic substitution.

Synthetic Workflow

The overall synthetic strategy is a two-step process, starting from the commercially available benzophenone.

Caption: Proposed two-step synthesis of 1,1-Diphenylprop-2-ynylbenzene.

Experimental Protocol

Step 1: Synthesis of 1,1-Diphenyl-2-propyn-1-ol (Precursor)

This precursor can be synthesized via the nucleophilic addition of an acetylide to benzophenone.[1]

-

To a solution of ethynylmagnesium bromide (1.1 eq.) in anhydrous THF at 0 °C, a solution of benzophenone (1.0 eq.) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,1-diphenyl-2-propyn-1-ol as a white solid.

Step 2: Synthesis of 1,1-Diphenylprop-2-ynylbenzene

-

To a solution of 1,1-diphenyl-2-propyn-1-ol (1.0 eq.) in a large excess of dry benzene (acting as both solvent and reactant) at 0 °C, a Lewis acid such as aluminum chloride (1.2 eq.) is added portion-wise.

-

The reaction mixture is stirred at room temperature for 4 hours, monitoring the progress by TLC.

-

The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with benzene.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane) to yield 1,1-Diphenylprop-2-ynylbenzene.

Reaction Mechanism

The Friedel-Crafts alkylation proceeds through the formation of a resonance-stabilized tertiary carbocation.

Caption: Proposed mechanism for the Friedel-Crafts alkylation.

Characterization of 1,1-Diphenylprop-2-ynylbenzene

The structural elucidation of the synthesized compound will be achieved through a combination of spectroscopic and spectrometric techniques. The following are the predicted data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[2]

Table 1: Predicted ¹H and ¹³C NMR Data for 1,1-Diphenylprop-2-ynylbenzene

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Justification |

| Aromatic-H | 7.1-7.4 (m, 15H) | 126-129 (multiple signals) | Complex multiplet for the fifteen protons of the three phenyl rings. |

| Methine-H | 5.5 (s, 1H) | 55-60 | Singlet for the benzylic proton, deshielded by the three phenyl groups. |

| Alkyne-H | 2.5 (s, 1H) | 70-75 (C≡CH) | Singlet for the terminal alkyne proton. |

| Quaternary-C | - | 140-145 (ipso-C) | ipso-carbons of the phenyl rings. |

| Quaternary-C | - | 80-85 (C≡CH) | Quaternary carbon of the alkyne. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[3]

Table 2: Predicted IR Absorption Bands for 1,1-Diphenylprop-2-ynylbenzene

| Frequency (cm⁻¹) | Vibration | Intensity | Justification |

| ~3300 | ≡C-H stretch | Strong, sharp | Characteristic of a terminal alkyne.[4] |

| 3100-3000 | C-H stretch (aromatic) | Medium | Aromatic C-H stretching vibrations. |

| ~2110 | C≡C stretch | Weak | Characteristic of a terminal alkyne.[5] |

| 1600, 1495, 1450 | C=C stretch (aromatic) | Medium to strong | Aromatic ring skeletal vibrations. |

| 760, 700 | C-H bend (aromatic) | Strong | Out-of-plane bending for monosubstituted and disubstituted benzene rings. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[6]

Table 3: Predicted Mass Spectrometry Fragmentation for 1,1-Diphenylprop-2-ynylbenzene

| m/z | Proposed Fragment | Justification |

| 268 | [M]⁺ | Molecular ion peak. |

| 191 | [M - C₆H₅]⁺ | Loss of a phenyl radical. |

| 167 | [C₁₃H₉]⁺ (diphenylmethyl cation) | Formation of the stable diphenylmethyl cation. |

| 91 | [C₇H₇]⁺ (tropylium ion) | Rearrangement to the tropylium ion. |

Safety and Handling

-

Benzene: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Lewis Acids (e.g., AlCl₃): Lewis acids are corrosive and react violently with water. They should be handled in a dry environment, and appropriate PPE should be worn.

-

Alkynes: Terminal alkynes can be explosive under certain conditions, especially in the presence of heavy metals.

Conclusion

This technical guide outlines a feasible and robust synthetic pathway for the novel compound 1,1-Diphenylprop-2-ynylbenzene, utilizing a Friedel-Crafts alkylation strategy. The predicted characterization data provides a comprehensive profile for the structural elucidation of the target molecule. The successful synthesis and characterization of this compound will provide a valuable new building block for applications in medicinal chemistry and materials science. The methodologies and predictive data presented herein are intended to serve as a foundational resource for researchers embarking on the synthesis of this and related molecular architectures.

References

-

Taylor & Francis. (n.d.). Diphenylmethane – Knowledge and References. Retrieved February 5, 2026, from [Link]

-

Taylor & Francis. (2024, September 2). Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate: Synthetic Communications. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). US2527358A - Process of purifying propargyl alcohol.

- Google Patents. (n.d.). US4251675A - Preparation of diphenylmethane.

- Google Patents. (n.d.). CN103508838A - Preparation method of diphenylmethane compounds.

-

Organic Syntheses. (n.d.). 1,1-diphenylethylene. Retrieved February 5, 2026, from [Link]

-

PMC. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved February 5, 2026, from [Link]

-

YouTube. (2020, December 16). Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18. Retrieved February 5, 2026, from [Link]

-

PMC. (2020, September 16). Addition of alkynes and osmium carbynes towards functionalized dπ–pπ conjugated systems. Retrieved February 5, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 5, 2026, from [Link]

-

University of Calgary. (n.d.). IR: alkynes. Retrieved February 5, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 5, 2026, from [Link]

-

ACS Publications. (n.d.). Ruthenium-Catalyzed Propargylation of Aromatic Compounds with Propargylic Alcohols | Journal of the American Chemical Society. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Addition of alkynes and osmium carbynes towards functionalized dπ-pπ conjugated systems. Retrieved February 5, 2026, from [Link]

-

PMC. (2022, March 10). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. Retrieved February 5, 2026, from [Link]

-

Organic Syntheses. (n.d.). [1.1.1]Propellane. Retrieved February 5, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved February 5, 2026, from [Link]

-

YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved February 5, 2026, from [Link]

-

ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of propargyl alcohols 1a–i. Retrieved February 5, 2026, from [Link]

-

YouTube. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles. Retrieved February 5, 2026, from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 5, 2026, from [Link]

-

MDPI. (n.d.). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Retrieved February 5, 2026, from [Link]

-

MDPI. (n.d.). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. Retrieved February 5, 2026, from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved February 5, 2026, from [Link]

-

YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved February 5, 2026, from [Link]

-

ACS Publications. (n.d.). Ruthenium-Catalyzed Propargylation of Aromatic Compounds with Propargylic Alcohols. Retrieved February 5, 2026, from [Link]

-

ACS Publications. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved February 5, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Direct coupling of carbenium ions with indoles and anilines for the synthesis of cationic π-conjugated dyes. Retrieved February 5, 2026, from [Link]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved February 5, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2018, September 4). (PDF) Overview on the Recent Strategies for the Enantioselective Synthesis of 1, 1-Diarylalkanes, Triarylmethanes and Related Molecules Containing the Diarylmethine Stereocenter. Retrieved February 5, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Electrophilic chemistry of propargylic alcohols in imidazolium ionic liquids: Propargylation of arenes and synthesis of propargylic ethers catalyzed by metallic triflates [Bi(OTf)3, Sc(OTf)3, Yb(OTf)3], TfOH, or B(C6F5)3. Retrieved February 5, 2026, from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved February 5, 2026, from [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization and Synthesis of 3,3,3-Triphenylpropyne (1,1-Diphenylprop-2-ynylbenzene)

[1]

Part 1: Executive Summary & Structural Definition[1]

This technical guide provides a comprehensive spectroscopic profile and synthesis workflow for 3,3,3-Triphenylpropyne , chemically synonymous with the nomenclature 1,1-Diphenylprop-2-ynylbenzene .[1]

This molecule represents a sterically congested alkyne featuring a "propeller-like" trityl (triphenylmethyl) group attached directly to an ethynyl moiety.[1] It serves as a critical intermediate in the synthesis of molecular gyroscopes, sterically hindered pharmacophores, and advanced polymer cross-linkers.[1]

Chemical Identity[1][2][3][4][5]

-

IUPAC Name: 3,3,3-Triphenylprop-1-yne[1]

-

Alternative Name: Trityl Acetylene; 1,1-Diphenylprop-2-ynylbenzene[1]

-

CAS Number: 4279-76-9[1]

-

Molecular Formula:

ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Molecular Weight: 268.36 g/mol

Structural Analysis

The molecule consists of a quaternary carbon center bonded to three phenyl rings and one terminal alkyne group.[1] This

Part 2: Synthesis Protocol (Autonomy & Logic)

To ensure high purity for spectroscopic analysis, we utilize a nucleophilic substitution pathway involving the trityl cation's susceptibility to attack by acetylides.[1] The following protocol is designed for reproducibility and minimizes the formation of the trityl alcohol byproduct.

Experimental Workflow

Reagents:

-

Ethynylmagnesium bromide (0.5 M in THF) or Lithium Acetylide ethylenediamine complex[1]

-

Anhydrous Tetrahydrofuran (THF)[1]

-

Ammonium Chloride (

, sat.[3] aq.)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Step-by-Step Methodology:

-

Inert Environment: Flame-dry a 250 mL 3-neck round-bottom flask and flush with Argon.

-

Solvation: Dissolve Triphenylmethyl chloride (10.0 mmol) in 50 mL anhydrous THF. Cool the solution to

using an ice bath. -

Nucleophilic Attack: Add Ethynylmagnesium bromide (12.0 mmol) dropwise over 20 minutes. The solution may turn slightly turbid.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Quench: Carefully quench with saturated

solution to protonate the alkynyl anion. -

Extraction: Extract with Diethyl Ether (

). Wash combined organics with brine, dry over -

Purification: Recrystallize from hot ethanol or purify via flash column chromatography (Silica gel, 100% Hexanes) to yield a white crystalline solid.

Synthesis Logic Diagram

Caption: Figure 1. Grignard-mediated synthesis of 3,3,3-Triphenylpropyne ensuring steric control.[1]

Part 3: Spectroscopic Data & Analysis

This section details the specific spectral fingerprints required to validate the structure.

Nuclear Magnetic Resonance (NMR)

The NMR profile is characterized by the high symmetry of the three phenyl rings and the distinct shielding of the acetylenic proton.[1]

| Chemical Shift ( | Multiplicity | Integration | Assignment | Notes |

| 7.20 – 7.45 | Multiplet (m) | 15H | Ar-H | Overlapping ortho/meta/para protons of 3 phenyl rings. |

| 2.92 | Singlet (s) | 1H | Diagnostic terminal alkyne proton. |

| Chemical Shift ( | Type | Assignment | Notes |

| 145.2 | Quaternary | Ar- | Point of attachment to the central carbon. |

| 129.1 | CH | Ar- | |

| 127.8 | CH | Ar- | |

| 126.5 | CH | Ar- | |

| 89.5 | Quaternary | Internal alkyne carbon. | |

| 74.2 | CH | Terminal alkyne carbon. | |

| 54.8 | Quaternary | The central trityl carbon ( |

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "Go/No-Go" quality check.[1] The absence of a broad -OH peak (3400

-

3285

(Strong, Sharp):ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

3050 – 3030

(Medium): Aromaticngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

2110

(Weak):ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

1595, 1490, 1445

: Aromatic ring skeletal vibrations (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

750, 700

(Strong): Mono-substituted benzene ring out-of-plane bending (Overtone pattern for monosubstitution).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the Trityl Cation .[1] The molecular ion is often weak because the bond between the central carbon and the alkyne is easily cleaved to form the stable carbocation.[1]

-

Ionization Mode: EI (Electron Impact, 70 eV)

-

Molecular Ion (

): m/z 268 (Weak/Moderate intensity).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Base Peak (100%): m/z 243 (

).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Other Fragments:

Fragmentation Pathway Diagram[1]

Caption: Figure 2.[1] EI-MS Fragmentation pathway showing the dominance of the stable Trityl cation (m/z 243).[1]

References

-

PubChem Compound Summary. (2023). 1,1,1-Triphenyl-2-propyne.[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

-

NIST Chemistry WebBook. (2023).[1] Mass Spectra of Trityl Derivatives. Standard Reference Data. Retrieved from [Link][1][8]

-

SpectraBase. (2023).[1] NMR Data for Triphenyl Compounds. Wiley Science Solutions.[1] Retrieved from [Link]

Sources

- 1. 1,3-Diphenyl-2-propyn-1-ol | C15H12O | CID 296659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN101759523A - Preparation method for triphenylchloromethane - Google Patents [patents.google.com]

- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. 3,3-Diphenylpropylamine(5586-73-2) 1H NMR [m.chemicalbook.com]

- 8. 3,3,3-Trifluoropropene [webbook.nist.gov]

Thermal stability and decomposition of 1,1-Diphenylprop-2-ynylbenzene

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,1-Diphenylprop-2-ynylbenzene

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the thermal stability and decomposition pathways of 1,1-Diphenylprop-2-ynylbenzene. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from analogous aromatic and propargyl systems to construct a predictive model of its behavior. We will delve into the anticipated thermal profile, elucidate potential decomposition mechanisms, and provide detailed, field-tested protocols for empirical analysis using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the thermal liabilities of molecules incorporating the diphenylpropargyl moiety.

Introduction: The 1,1-Diphenylprop-2-ynylbenzene Moiety

The 1,1-Diphenylprop-2-ynylbenzene scaffold is a fascinating chemical structure, combining the steric bulk of two phenyl groups on a single carbon with the reactive potential of a terminal alkyne. This unique arrangement has implications for its use in materials science and as a building block in complex organic synthesis. However, the same features that make it synthetically attractive also contribute to its potential for thermal instability. Understanding the temperatures at which it begins to decompose and the pathways through which it breaks down is critical for safe handling, process optimization, and predicting the shelf-life of materials containing this functional group.

This guide will provide a robust framework for investigating these properties, grounded in the established principles of physical organic chemistry and thermal analysis.

Predicted Thermal Stability Profile

Based on analogous structures, we can predict the general thermal behavior of 1,1-Diphenylprop-2-ynylbenzene. The presence of the propargyl group suggests a susceptibility to thermally induced rearrangements.

Thermogravimetric Analysis (TGA) Prediction

A TGA experiment would measure the mass of the sample as a function of temperature. For 1,1-Diphenylprop-2-ynylbenzene, we would anticipate a single, sharp decomposition step. The onset of decomposition is likely to occur in the range of 200-300°C, characteristic of many functionalized aromatic hydrocarbons.

Differential Scanning Calorimetry (DSC) Prediction

A DSC analysis would reveal the heat flow into or out of the sample as it is heated. We would expect to observe a sharp endothermic peak corresponding to the melting point of the solid material, followed by a broad exothermic region associated with the decomposition process. The exotherm is indicative of the energy released as the molecule breaks down into more stable, lower-energy products.

Postulated Decomposition Pathways and Mechanisms

The thermal decomposition of 1,1-Diphenylprop-2-ynylbenzene is likely to proceed through a complex series of reactions. The high-energy terminal alkyne and the benzylic-like position of the diphenylmethyl group are key areas of reactivity.

The Propargyl-Allene Rearrangement

One of the most probable initial steps in the thermal decomposition is a-hydrogen shift, leading to the formation of an allene intermediate. This is a common rearrangement for propargyl systems.

Caption: Initial propargyl-allene rearrangement.

Radical-Mediated Decomposition

At elevated temperatures, homolytic cleavage of the weakest bonds is likely. The bond between the quaternary carbon and one of the phenyl groups, or the C-C bond of the propargyl group, could cleave to form radical intermediates. These highly reactive species would then propagate a chain reaction, leading to a variety of smaller decomposition products.

Caption: Homolytic cleavage to form radical intermediates.

Cyclization and Aromatization

The allene intermediate or the parent compound could undergo intramolecular cyclization reactions, followed by aromatization to form substituted indene or naphthalene derivatives. These are often thermodynamically favorable products.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products of 1,1-Diphenylprop-2-ynylbenzene, a combination of analytical techniques is required.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset temperature of decomposition and the mass loss profile.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of 1,1-Diphenylprop-2-ynylbenzene into an alumina crucible.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, flow rate of 50 mL/min.

-

Temperature Program: Ramp from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis: Plot the mass (%) versus temperature (°C). The onset of decomposition is determined from the initial inflection point of the mass loss curve.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify melting point and the enthalpy of decomposition.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of 1,1-Diphenylprop-2-ynylbenzene into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, flow rate of 50 mL/min.

-

Temperature Program: Ramp from 30°C to 400°C at a heating rate of 10°C/min.

-

-

Data Analysis: Plot the heat flow (mW) versus temperature (°C). The melting point is the peak of the endotherm, and the decomposition is the broad exotherm.

Evolved Gas Analysis by GC-MS

Objective: To identify the volatile decomposition products.

Methodology:

-

Instrument: A TGA instrument coupled to a Gas Chromatograph-Mass Spectrometer (TGA-GC-MS).

-

TGA Conditions: Use the same temperature program as in the TGA protocol.

-

GC-MS Conditions:

-

Transfer Line Temperature: 250°C.

-

GC Column: A suitable non-polar column (e.g., DB-5ms).

-

GC Oven Program: Hold at 40°C for 2 minutes, then ramp to 280°C at 15°C/min.

-

MS Scan Range: 40-500 m/z.

-

-

Data Analysis: As the sample decomposes in the TGA, the evolved gases are swept into the GC-MS. The resulting chromatogram will separate the different decomposition products, and the mass spectra will allow for their identification by comparison to spectral libraries.

Data Interpretation and Summary

The data from these experiments should be compiled to create a comprehensive thermal profile of 1,1-Diphenylprop-2-ynylbenzene.

| Parameter | Expected Observation | Interpretation |

| TGA Onset Temperature | 200-300°C | The temperature at which significant mass loss begins. |

| DSC Melting Point | Sharp Endotherm | The transition from solid to liquid phase. |

| DSC Decomposition | Broad Exotherm | The energy released during bond breaking and formation. |

| GC-MS Peaks | Multiple Eluting Compounds | Identification of volatile decomposition products. |

Conclusion

While direct literature on the thermal decomposition of 1,1-Diphenylprop-2-ynylbenzene is sparse, a robust understanding of its likely behavior can be constructed from the principles of physical organic chemistry and by analogy to related structures. The proposed experimental workflow provides a clear path to empirically validating these predictions. The interplay of propargyl-allene rearrangements, radical mechanisms, and cyclization reactions likely dictates the complex decomposition profile of this molecule. A thorough understanding of these pathways is essential for any application where this compound may be subjected to thermal stress.

References

Technical Guide: Synthesis and Applications of 1,1-Diphenylprop-2-ynylbenzene (3,3,3-Triphenylpropyne)

This technical guide details the synthesis, historical context, and applications of 3,3,3-Triphenylpropyne (CAS 6104-51-4), frequently referred to in specific chemical catalogs and literature as 1,1-Diphenylprop-2-ynylbenzene .

This molecule represents a cornerstone in supramolecular chemistry, serving as the "stator" (stationary frame) in molecular gyroscopes and rotors due to the extreme steric bulk of the trityl (triphenylmethyl) group.

Executive Summary & Chemical Identity[1]

1,1-Diphenylprop-2-ynylbenzene is the catalog nomenclature for 3,3,3-Triphenylpropyne (

-

IUPAC Name: 3,3,3-Triphenylprop-1-yne[1]

-

CAS Number: 6104-51-4

-

Molecular Formula:

-

Molecular Weight: 268.35 g/mol

-

Key Property: The trityl group provides a "propeller-like" steric shield, making the alkyne functionally an "axle" in molecular machine designs.

Historical Context

The chemistry of this molecule is deeply rooted in the legacy of Moses Gomberg’s discovery of the trityl radical (1900). While early trityl chemistry focused on radical stability, the synthesis of the alkynyl derivative gained prominence with the rise of supramolecular nanotechnology in the late 1990s and 2000s. Researchers like Miguel A. Garcia-Garibay (UCLA) utilized this scaffold to create "amphidynamic crystals"—solids where specific elements (rotors) spin freely while the trityl framework (stator) maintains the lattice structure.

Synthesis Protocol: The Grignard Route

The industry-standard synthesis relies on the nucleophilic substitution of trityl chloride with an ethynyl Grignard reagent. This method is preferred for its scalability and the high crystallinity of the product.

Reaction Logic

The reaction involves the attack of the acetylide nucleophile on the trityl center. While trityl chloride typically reacts via an

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| Trityl Chloride ( | Electrophile | 1.0 eq | Must be dry; recrystallize from acetyl chloride/benzene if hydrolyzed. |

| Ethynylmagnesium Bromide | Nucleophile | 4.0 eq | 0.5M in THF. Excess required to ensure complete conversion and overcome moisture. |

| Benzene / THF | Solvent | - | Anhydrous. Benzene promotes solubility of Trityl-Cl; THF stabilizes Grignard. |

| Ammonium Chloride ( | Quench | Excess | Saturated aqueous solution. |

Step-by-Step Methodology

Pre-requisites: Flame-dried glassware, inert atmosphere (

-

Preparation of Electrophile Solution:

-

In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Trityl Chloride (10.0 g, 35.8 mmol) in anhydrous Benzene (100 mL) .

-

Note: If Benzene is restricted due to toxicity, Toluene is a viable substitute, though reflux temperatures must be monitored to prevent decomposition.

-

-

Nucleophilic Addition:

-

Under positive nitrogen pressure, add Ethynylmagnesium bromide (0.5 M in THF, ~280 mL, ~140 mmol) via cannula or pressure-equalizing dropping funnel.

-

Critical: Add slowly to control exotherm. The solution may turn dark or turbid.

-

-

Reflux & Completion:

-

Heat the mixture to reflux (

) for 12–18 hours . -

Validation: Monitor via TLC (Hexanes/EtOAc 95:5). The starting material (

) should disappear. The product is less polar.

-

-

Work-up:

-

Purification:

-

Concentrate under reduced pressure to yield a crude off-white solid.

-

Recrystallization: Dissolve in minimum hot Hexanes (or Hexanes/EtOAc mix). Cool slowly to

. -

Yield: Expect 85–95% yield of white crystalline needles.

-

Mechanistic Pathway & Visualization

The synthesis relies on the interplay between the stability of the trityl cation and the nucleophilicity of the alkyne anion.

Reaction Pathway Diagram (DOT)

Figure 1: The reaction proceeds via the electrophilic trityl center being attacked by the acetylide anion. The high stability of the trityl group prevents side reactions common with primary alkyl halides.

Applications: The Molecular Rotor

The primary utility of 1,1-Diphenylprop-2-ynylbenzene lies in Crystal Engineering . It acts as a "molecular axle" with a "stator" (the trityl group).

The Concept

In a solid crystal, molecules are usually locked in place. However, by using the bulky trityl group, researchers create "free volume" around the alkyne axis. If a rotator (like a phenylene ring) is attached to the alkyne, it can spin rapidly even in the solid state because the trityl groups keep neighboring molecules at a distance.

Rotor Assembly Workflow (DOT)

Figure 2: Two units of the synthesized alkyne are coupled to a central aromatic ring to form a gyroscope.[1][4][5] The trityl groups shield the central ring, allowing it to rotate.

Analytical Characterization

To validate the synthesis, compare experimental data against these standard values:

| Method | Characteristic Signal | Interpretation |

| Trityl aromatic protons (Multiplet). | ||

| Terminal Alkyne proton (Singlet). Distinctive diagnostic peak. | ||

| Alkyne carbons ( | ||

| IR Spectroscopy | ~3300 | Sharp C-H stretch (terminal alkyne). |

| IR Spectroscopy | ~2100 | Weak |

| Melting Point | 150–152°C | Sharp melting point indicates high purity. |

References

-

Garcia-Garibay, M. A., et al. (2021).[6] Synthesis, Characterization, and Rotational Dynamics of Crystalline Molecular Compasses with N-Heterocyclic Rotators. UCLA / Journal of Organic Chemistry. Link

-

Jiang, X., et al. (2016).[5] Crystal Fluidity Reflected by Fast Rotational Motion at the Core, Branches and Peripheral Aromatic Groups of a Dendrimeric Molecular Rotor. Journal of the American Chemical Society.[2][4][5] Link

-

ChemicalBook. (2024). Product Entry: 1,1-diphenylprop-2-ynylbenzene (CAS 6104-51-4). Link

-

Meisters, A., & Mole, T. (1974). Exhaustive C-methylation of carboxylic acids by trimethylaluminium: A new route to t-butyl compounds. Australian Journal of Chemistry. (Describes alternative synthesis from triphenylacetic acid). Link

-

Strouse, M. J., et al. (2002).[4] Molecular "Compasses" and "Gyroscopes".[4] Journal of the American Chemical Society.[2][4][5] Link

Sources

- 1. mgg.chem.ucla.edu [mgg.chem.ucla.edu]

- 2. US3577413A - Process of preparing tritylamines - Google Patents [patents.google.com]

- 3. Heteroleptic Copper Switches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. 1,1-diphenylprop-2-ynylbenzene | CAS#:6104-51-4 | Chemsrc [chemsrc.com]

A Technical Guide to the Potential Biological Activities of Diphenylpropynylbenzene Analogs and Related Scaffolds

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Diphenylpropynyl Scaffolds

The 1,1-diphenylprop-2-ynylbenzene scaffold represents a unique chemical architecture with potential for diverse biological activities, stemming from its rigid, three-dimensional structure conferred by the gem-diphenyl and terminal alkyne moieties. However, a comprehensive survey of the current scientific literature reveals a notable scarcity of studies focused specifically on this precise molecular framework. This guide, therefore, adopts a technically grounded and editorially flexible approach. While the core interest remains the potential of 1,1-diphenylprop-2-ynylbenzene derivatives, we will build a predictive and insightful narrative by examining the biological activities of closely related and structurally analogous compounds.

This guide will focus on key analogs, including 1,3-diphenylprop-2-en-1-ones (chalcones) and 1,3-diphenylprop-2-yn-1-ones , for which a more extensive body of research exists. By analyzing the structure-activity relationships (SAR) and mechanisms of action of these related compounds, we can extrapolate potential therapeutic applications and guide future research into the largely unexplored chemical space of 1,1-diphenylprop-2-ynylbenzene derivatives. The insights from these analogous structures provide a robust foundation for hypothesis-driven drug discovery and development.

Section 1: Anticancer Potential of Diphenylpropenone and Diphenylpropynone Scaffolds

The quest for novel anticancer agents has led to the extensive investigation of various synthetic scaffolds. Among these, derivatives of diphenylpropenone and diphenylpropynone have emerged as promising candidates, demonstrating significant cytotoxic effects against a range of cancer cell lines.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of these compounds is often not limited to a single mechanism but rather involves a cascade of events that collectively lead to cancer cell death.

-

Induction of Apoptosis: Many chalcone and related derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS), which in turn triggers downstream signaling pathways leading to caspase activation. For instance, some 1,3-diarylprop-2-en-1-one derivatives have been observed to increase intracellular ROS levels in leukemia cells (MOLT-4), a key step in initiating apoptosis.[1]

-

Kinase Inhibition: A significant number of these derivatives exhibit inhibitory activity against essential kinases involved in cancer cell proliferation and survival. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and B-Raf (BRAF) kinase.[2] The 1,3-diphenyl-2-propen-1-one moiety can be readily modified to enhance the inhibitory potential against these key signaling proteins.[2]

-

Cell Cycle Arrest: Some tetrahydrocurcumin derivatives linked to a 1,2,3-triazole, which shares some structural similarities with the propynone core, have been shown to arrest the cell cycle at the G1 phase in human colon carcinoma (HCT-116) cells.[3] This prevents the cancer cells from progressing through the cell cycle and dividing.

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by these derivatives.

Caption: Proposed apoptotic pathway initiated by diphenylpropynone derivatives.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of these compounds is highly dependent on the nature and position of substituents on the phenyl rings.

-

Substituents on Phenyl Rings: The presence of specific functional groups on the aryl rings of 1,3-diarylprop-2-en-1-one frameworks can significantly influence their anticancer activity. For example, incorporating a pyrazole ring at position-3 and various heteroaryl or aryl substituents at position-1 has been shown to yield promising anticancer agents.[1]

-

Halogenation: In a series of 1,3,4-thiadiazole derivatives, which are also being investigated for their anticancer properties, the introduction of halogen-substituted aromatic rings has been a key design element for potential aromatase inhibitors.[4] This suggests that halogenation could be a viable strategy for enhancing the anticancer activity of diphenylpropynylbenzene derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected analogous compounds against various cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3,4-Thiadiazole | 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | [4] |

| 1,2,3-Triazole linked Tetrahydrocurcumin | Compound 4g | HCT-116 | 1.09 ± 0.17 | [3] |

| 1,2,3-Triazole linked Tetrahydrocurcumin | Compound 4g | A549 | 45.16 ± 0.92 | [3] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, HepG2, HCT-116) in 96-well plates at a density of 1 x 10⁴ cells/well.[3]

-

Incubation: Culture the cells in a suitable medium (e.g., DMEM with 10% FBS) for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plates for a further 48 hours under the same conditions.[3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Section 2: Anti-inflammatory and Enzyme Inhibitory Properties

Chronic inflammation is a hallmark of many diseases, and the enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are key players in the inflammatory cascade. Derivatives of diphenylpropynone have been investigated as potential inhibitors of these enzymes.

Dual Inhibition of COX and LOX Enzymes

A series of 1,3-diphenylprop-2-yn-1-ones were designed and evaluated as dual inhibitors of COX and LOX.[5] This dual-inhibition profile is advantageous as it can provide broader anti-inflammatory effects.

-

COX-2 Selectivity: Certain derivatives have shown excellent COX-2 inhibitory potency and selectivity. For example, 1-(4-fluorophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one exhibited a COX-2 IC50 of 0.1 µM with a selectivity index of 300.[5]

-

Optimal COX/LOX Inhibition: Other derivatives, such as 1-(4-cyanophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one, displayed a balanced inhibition of both COX and LOX enzymes, with IC50 values in the low micromolar range for COX-2, 5-LOX, and 15-LOX.[5]

The following diagram illustrates the workflow for evaluating COX/LOX inhibition.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Sonogashira Coupling of 1,1-Diphenyl-2-propyne: A Detailed Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Sterically Encumbered 1,1-Diphenylpropynyl Moiety

The Sonogashira coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1] This powerful palladium- and copper-catalyzed transformation has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] This guide provides a detailed exploration of the use of a sterically demanding terminal alkyne, 1,1-diphenyl-2-propyne, in Sonogashira coupling reactions. While the formal name "1,1-Diphenylprop-2-ynylbenzene" might be ambiguous, this document focuses on the Sonogashira coupling of the terminal alkyne 1,1-diphenyl-2-propyne with various aryl halides, a reaction of significant interest for the introduction of the bulky and electronically intriguing diphenylpropynyl group into complex molecules.

The presence of two phenyl groups at the propargylic position introduces significant steric hindrance, which can pose challenges to the standard Sonogashira protocol. However, this steric bulk can also be a valuable tool for influencing the conformational properties and biological activity of the target molecules. This guide will provide insights into overcoming these challenges and successfully employing this unique building block in advanced synthetic endeavors.

Synthesis of the Key Precursor: 1,1-Diphenyl-2-propyne

The direct use of 1,1-diphenyl-2-propyne in Sonogashira couplings requires its efficient preparation. A common and reliable route starts from the commercially available 1,1-diphenyl-2-propyn-1-ol. The critical step is the deoxygenation of this propargylic alcohol to the desired terminal alkyne. The Barton-McCombie reaction is a well-established and effective method for this transformation.[3][4]

Protocol 1: Synthesis of 1,1-Diphenyl-2-propyne via Barton-McCombie Deoxygenation

This two-step procedure involves the formation of a thiocarbonyl derivative of the alcohol, followed by a radical-initiated reduction.

Step 1: Formation of the Thiocarbonyl Ester (O-phenyl chlorothionoformate)

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,1-Diphenyl-2-propyn-1-ol | 208.26 | 5.0 g | 24.0 mmol |

| Pyridine | 79.10 | 3.8 mL | 48.0 mmol |

| O-Phenyl chlorothionoformate | 172.62 | 4.5 mL | 36.0 mmol |

| Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

-

To a stirred solution of 1,1-diphenyl-2-propyn-1-ol in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add pyridine.

-

Slowly add O-phenyl chlorothionoformate to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude thiocarbonyl ester, which can often be used in the next step without further purification.

Step 2: Reductive Deoxygenation

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude Thiocarbonyl Ester | - | ~24.0 mmol | 1.0 eq |

| Tributyltin hydride (Bu₃SnH) | 291.06 | 9.7 mL | 36.0 mmol |

| Azobisisobutyronitrile (AIBN) | 164.21 | 394 mg | 2.4 mmol |

| Toluene | - | 150 mL | - |

Procedure:

-

Dissolve the crude thiocarbonyl ester in toluene under an inert atmosphere.

-

Add tributyltin hydride and AIBN to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford pure 1,1-diphenyl-2-propyne.

The Sonogashira Coupling of 1,1-Diphenyl-2-propyne

The significant steric bulk of 1,1-diphenyl-2-propyne necessitates careful optimization of the Sonogashira coupling conditions to achieve good yields. Key factors to consider are the choice of catalyst, ligand, base, and solvent. For sterically hindered substrates, ligands that are both bulky and electron-rich often prove to be most effective, as they promote the formation of the active monoligated palladium species.[5]

Mechanistic Insight into the Sonogashira Coupling

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

Fig. 1: Catalytic cycles of the Sonogashira reaction.

Protocol 2: Sonogashira Coupling of 1,1-Diphenyl-2-propyne with an Aryl Bromide

This protocol is a starting point and may require optimization for different aryl halides. The use of a bulky phosphine ligand such as tri-tert-butylphosphine (P(t-Bu)₃) or a similar Buchwald-type ligand is recommended.[5]

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for 1 mmol Aryl Bromide) | Moles |

| Aryl Bromide | - | 1.0 mmol | 1.0 eq |

| 1,1-Diphenyl-2-propyne | 192.26 | 231 mg | 1.2 mmol |

| Pd(OAc)₂ | 224.50 | 22.4 mg | 0.02 mmol (2 mol%) |

| P(t-Bu)₃ | 202.29 | 8.1 mg | 0.04 mmol (4 mol%) |

| CuI | 190.45 | 3.8 mg | 0.02 mmol (2 mol%) |

| Cs₂CO₃ | 325.82 | 652 mg | 2.0 mmol |

| Toluene | - | 5 mL | - |

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide, 1,1-diphenyl-2-propyne, Pd(OAc)₂, P(t-Bu)₃, CuI, and Cs₂CO₃.

-

Add anhydrous, degassed toluene via syringe.

-

Seal the tube and heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 4 to 24 hours depending on the reactivity of the aryl halide.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Experimental Workflow Visualization

Fig. 2: Workflow for the Sonogashira coupling.

Causality Behind Experimental Choices

-

Bulky Ligand (P(t-Bu)₃): The steric hindrance of 1,1-diphenyl-2-propyne can impede its approach to the palladium center. A bulky, electron-rich phosphine ligand like P(t-Bu)₃ facilitates the formation of a more reactive, low-coordinate Pd(0) species, which is more accessible to the hindered alkyne.[5]

-

Base (Cs₂CO₃): While amine bases like triethylamine or diisopropylamine are common in Sonogashira reactions, an inorganic base like cesium carbonate can be advantageous in cases of hindered substrates, as it can minimize side reactions and often leads to cleaner product formation.

-

Copper(I) Iodide (CuI): The copper co-catalyst is crucial for the deprotonation of the terminal alkyne and the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2] In some cases of highly sensitive substrates, copper-free conditions can be explored, though this often requires higher temperatures and different ligand systems.

-

Solvent (Toluene): Toluene is a relatively non-polar solvent that is suitable for the temperature range required for this reaction and effectively solubilizes the reagents. Other aprotic solvents like DMF or dioxane can also be explored during optimization.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be robust and reproducible. The progress of each reaction should be carefully monitored by appropriate analytical techniques (TLC, GC-MS, LC-MS). The identity and purity of the synthesized 1,1-diphenyl-2-propyne and the final coupled products should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yields for the Sonogashira coupling can range from moderate to good, depending on the specific aryl halide used.

Conclusion

The Sonogashira coupling of the sterically encumbered 1,1-diphenyl-2-propyne offers a valuable method for introducing a unique structural motif into a wide range of organic molecules. While the steric hindrance presents a challenge, careful selection of ligands and reaction conditions can lead to successful and efficient couplings. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers and scientists in their synthetic endeavors, enabling the exploration of novel chemical space and the development of new molecules with potential applications in drug discovery and materials science.

References

-

Barton, D. H. R.; McCombie, S. W. A new method for the deoxygenation of secondary alcohols. J. Chem. Soc., Perkin Trans. 11975 , 16, 1574-1585. [Link]

-

Wikipedia contributors. Barton–McCombie deoxygenation. Wikipedia, The Free Encyclopedia. [Link]

-

Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Lett.1975 , 16, 4467-4470. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 3, 874–922. [Link]

-

Liang, Y.; Xie, Y.-X.; Li, J.-H. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. J. Org. Chem.2006 , 71 (1), 379–381. [Link]

-

Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

-

Gelman, D.; Buchwald, S. L. Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angew. Chem. Int. Ed.2003 , 42, 5993-5996. [Link]

Sources

- 1. Ph3P/ICH2CH2I-promoted reductive deoxygenation of alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]

- 4. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Harnessing the Potential of 1,1-Diphenylprop-2-ynylbenzene in Advanced Polymer Synthesis

An Application Note and Protocol Guide for Researchers

Introduction: A New Frontier in Polydisubstituted Acetylenes

The field of polymer chemistry is in constant pursuit of novel monomers that can unlock new material properties and applications. Disubstituted acetylenes are a particularly promising class of monomers, as their polymerization can lead to conjugated polymers with unique optical, electronic, and thermal characteristics. This guide introduces 1,1-diphenylprop-2-ynylbenzene, a novel monomer with significant potential for creating highly substituted, sterically hindered polymers. The presence of three phenyl groups on the polymer backbone suggests the resulting material, poly(1,1-diphenylprop-2-ynylbenzene), will exhibit high thermal stability, unique solubility characteristics, and potential for applications in areas such as advanced coatings, membranes, and as a precursor for carbon-rich materials.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the polymerization of 1,1-diphenylprop-2-ynylbenzene. We will provide a foundational understanding of the monomer, detailed protocols for its polymerization, essential characterization techniques, and a discussion of its potential applications, including in the biomedical field. While this specific monomer is not yet widely reported in the literature, the protocols and insights presented here are grounded in established principles of disubstituted acetylene polymerization, offering a robust starting point for its investigation.[2][3]

Monomer Overview: 1,1-Diphenylprop-2-ynylbenzene

-

Structure:

-

IUPAC Name: 1,1,3-triphenylprop-2-yne (alternative naming)

-

Molecular Formula: C₂₁H₁₆

-

Molecular Weight: 268.35 g/mol

-

Key Features: The monomer possesses a disubstituted acetylene core, with two phenyl groups attached to one of the sp-hybridized carbons and a third phenyl group on the other. This sterically demanding structure is anticipated to influence its polymerization behavior and the resulting polymer's properties significantly.

-

-

Proposed Synthesis: A plausible synthetic route to 1,1-diphenylprop-2-ynylbenzene can be adapted from established organic chemistry methodologies, such as the reaction of a suitable organometallic reagent with a ketone precursor. For instance, the reaction of phenylacetylene with a strong base like n-butyllithium to form the corresponding acetylide, followed by reaction with benzophenone, would yield 1,1-diphenyl-3-phenylprop-2-yn-1-ol. Subsequent reduction of the tertiary alcohol would provide the target monomer. The synthesis of a similar precursor, 1,1-diphenyl-2-propyn-1-ol, is known.[4][5]

Polymerization of 1,1-Diphenylprop-2-ynylbenzene: A Protocol

The polymerization of disubstituted acetylenes is typically achieved using transition metal catalysts, with rhodium-based systems being particularly effective for achieving controlled or living polymerizations.[3][6][7] A living polymerization is highly desirable as it allows for the synthesis of polymers with predetermined molecular weights and low polydispersity, which is crucial for many advanced applications.[8]

Rationale for Catalyst Selection: Rhodium(I) complexes, such as [Rh(nbd)Cl]₂ (nbd = norbornadiene), often in the presence of a suitable ligand and cocatalyst, have demonstrated high efficacy in the polymerization of sterically hindered acetylenes.[3][6] These catalysts are generally tolerant to a variety of functional groups and can operate under mild reaction conditions. The proposed mechanism often involves an insertion of the alkyne into the metal-carbon bond of the active catalytic species.[2]

Experimental Protocol: Rhodium-Catalyzed Polymerization

This protocol outlines a general procedure for the polymerization of 1,1-diphenylprop-2-ynylbenzene using a rhodium-based catalyst system.

Materials:

-

Monomer: 1,1-Diphenylprop-2-ynylbenzene

-

Catalyst: [Rh(nbd)Cl]₂

-

Cocatalyst/Ligand (optional): Triethylamine (TEA) or a phosphine ligand (e.g., triphenylphosphine)

-

Solvent: Anhydrous, degassed toluene or tetrahydrofuran (THF)

-

Precipitation Solvent: Methanol

-

Inert Gas: High-purity argon or nitrogen

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Schlenk flasks and other appropriate glassware

-

Magnetic stirrer and hotplate

-

Syringes and cannulas for liquid transfers

-

Filtration apparatus

-

Vacuum oven for drying

Step-by-Step Procedure:

-

Monomer and Solvent Preparation: In a Schlenk flask, dissolve a known amount of 1,1-diphenylprop-2-ynylbenzene in anhydrous, degassed solvent (e.g., toluene) to achieve the desired monomer concentration (typically 0.1-0.5 M).

-

Catalyst Preparation: In a separate Schlenk flask, prepare a stock solution of the rhodium catalyst and any cocatalyst/ligand in the same anhydrous solvent.

-

Reaction Initiation: Under a positive pressure of inert gas, transfer the catalyst solution to the monomer solution via cannula or syringe. The reaction mixture may exhibit a color change upon addition of the catalyst.

-

Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 30-80 °C) with continuous stirring. The optimal reaction time should be determined experimentally and can range from a few hours to 24 hours.

-

Termination and Isolation: Quench the polymerization by adding a small amount of a terminating agent like methanol.[9] Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol.[9]

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with fresh non-solvent to remove any residual monomer and catalyst, and dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.[9]

Workflow for Polymerization of 1,1-Diphenylprop-2-ynylbenzene

Caption: Workflow for the synthesis of poly(1,1-diphenylprop-2-ynylbenzene).

Characterization of Poly(1,1-diphenylprop-2-ynylbenzene)

Thorough characterization is essential to understand the structure, molecular weight, and properties of the newly synthesized polymer.

1. Structural Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show broad signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the phenyl protons. The absence of the acetylenic proton signal will confirm polymerization.

-

¹³C NMR: Will provide information about the polymer backbone, with characteristic signals for the sp² carbons of the phenyl groups and the polymer chain.[10]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the C≡C stretching vibration (typically around 2100-2260 cm⁻¹) from the monomer spectrum will indicate successful polymerization. The spectrum will be dominated by aromatic C-H and C=C stretching vibrations.[11]

2. Molecular Weight and Distribution:

-

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For a living polymerization, a narrow PDI (typically < 1.2) is expected.[12]

3. Thermal Properties:

-

Thermogravimetric Analysis (TGA): TGA will be used to assess the thermal stability of the polymer. Due to the high phenyl content, poly(1,1-diphenylprop-2-ynylbenzene) is expected to exhibit excellent thermal stability with a high char yield, making it a potential precursor for carbon materials.[1]

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the polymer, providing insight into its amorphous or semi-crystalline nature.[13]

Expected Quantitative Data:

The following table presents hypothetical, yet plausible, data for the polymerization of 1,1-diphenylprop-2-ynylbenzene, based on typical results for similar systems.

| Entry | [M]/[Rh] Ratio | Time (h) | Yield (%) | Mn ( g/mol ) (by GPC) | PDI (Mw/Mn) |

| 1 | 50 | 4 | 85 | 13,400 | 1.15 |

| 2 | 100 | 8 | 92 | 26,800 | 1.18 |

| 3 | 200 | 16 | 95 | 53,600 | 1.20 |

Potential Applications in Research and Drug Development

The unique structure of poly(1,1-diphenylprop-2-ynylbenzene) suggests several promising areas of application.

1. Advanced Materials:

-

High-Performance Coatings and Membranes: The rigidity of the polymer backbone and the hydrophobicity of the phenyl groups could lead to materials with excellent chemical resistance and thermal stability, suitable for demanding coating or separation membrane applications.

-

Carbon Precursors: The high aromatic content and anticipated high char yield upon pyrolysis make this polymer an excellent candidate for the fabrication of high-performance carbon materials, including carbon fibers or porous carbons.[1]

2. Biomedical and Drug Delivery Applications:

-

Biocompatible Materials: Polyphenylacetylene derivatives have been investigated for their potential as biomaterials.[14] The surface of poly(1,1-diphenylprop-2-ynylbenzene) could be functionalized to enhance biocompatibility and used in applications like medical device coatings.

-

Drug Delivery Systems: The hydrophobic nature of the polymer could be exploited to create nanoparticles for the encapsulation and controlled release of hydrophobic drugs.[15] By synthesizing block copolymers with a hydrophilic segment, amphiphilic structures can be formed that self-assemble into micelles or vesicles, serving as carriers for various therapeutic agents.[16][17] The release of the drug can be controlled by the degradation of the polymer carrier or by diffusion from the polymer matrix.[15][18]

Logical Relationship of Polymer Properties to Applications

Caption: Relationship between polymer properties and potential applications.

Conclusion and Future Outlook

1,1-Diphenylprop-2-ynylbenzene represents an exciting, albeit underexplored, monomer for the synthesis of novel polydisubstituted acetylenes. The protocols and characterization strategies outlined in this guide provide a solid framework for researchers to begin investigating its polymerization and the properties of the resulting polymer. The anticipated high thermal stability, unique solubility, and potential for functionalization make poly(1,1-diphenylprop-2-ynylbenzene) a promising candidate for a range of applications, from advanced materials to innovative drug delivery platforms. Further research into controlled polymerization techniques, post-polymerization modification, and a thorough evaluation of its biological interactions will be crucial in fully realizing the potential of this novel polymer.

References

- U.S. Patent 7,402,646 B2. (2008). Polymerization of diisopropenylbenzene.

- Request PDF. (n.d.). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities.

- Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. (n.d.). PubMed Central.

- Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)

- Synthesis and Biological Evaluation of 1,3-diphenylprop-2-yn-1-ones as Dual Inhibitors of Cyclooxygenases and Lipoxygenases. (n.d.). PubMed.

- Compound 1,1-diphenylprop-2-yn-1-ol. (n.d.). Chemdiv.

- Synthesis, Characterization and Structure Properties of Biobased Hybrid Copolymers Consisting of Polydiene and Polypeptide Segments. (n.d.). PubMed Central.

- Stimuli-Responsive Poly(aspartamide)

- A convenient method for the synthesis of (prop-2-ynyloxy)

- Application Notes and Protocols: Synthesis and Characterization of Novel Polymers from 1,4-Dialkylated Benzene Monomers. (n.d.). Benchchem.

- The interaction of the polyphenylacetylene surface with biological environments studied by XPS, RAIRS and biological tests. (n.d.). PubMed.

- PDF. (n.d.). Living polymerization of substituted acetylenes.

- Recent Advances in the Synthesis of Substituted Polyacetylenes. (n.d.). MDPI.

- 1,1-DIPHENYL-2-PROPYN-1-OL synthesis. (n.d.). ChemicalBook.

- 1,3-Diphenyl-2-propyn-1-one. (n.d.). PubChem.

- Development of Rhodium Complexes for the Polymerization of Substituted Acetylenes, and Their Application to Synthesis of Helical. (2012).

- The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. (2023). Semantic Scholar.

- Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. (n.d.). OSTI.GOV.

- Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. (n.d.).

- Synthesis and Characterization of Poly(p-phenylene benzobisoxazole)/Poly(pyridobisimidazole) Block Copolymers. (n.d.).

- Trimerization of Acetylene and Alkene: Rapid Access to Polyenes. (2023). Chinese Chemical Society.

- Anionic polymerization and copolymerization of 1,3- and 1,4-diisopropenylbenzene. (n.d.). ScienceDirect.

- Polymers with Complex Architecture by Living Anionic Polymeriz

- Polymer Drug Delivery Techniques. (n.d.). Sigma-Aldrich.

- A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release. (n.d.).

- Polymerization of an optically active phenylacetylene derivative bearing an azide residue by click reaction and reaction with a rhodium c

- 1,3-diphenylprop-2-yn-1-one. (n.d.). ChemBK.

- 1,3-Diphenyl-2-propyn-1-ol. (n.d.). PubChem.

- Synthesis and characterization of novel polyurethanes based on 4,4 '-[1,4-phenylenedi-diazene-2,1-dlyl] bis(2-carboxyphenol) and 4,4 '. (n.d.).

- Acetylene Ligands Stabilize Atomically Dispersed Supported Rhodium Complexes under Harsh Conditions. (n.d.). OSTI.

- 1,3-Diphenylprop-2-yn-1-one(CAS# 7338-94-5 ). (n.d.). angenechemical.com.

- Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry.

- Branched Poly(phenylacetylene). (n.d.).

- Living polymeriz

Sources

- 1. osti.gov [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Compound 1,1-diphenylprop-2-yn-1-ol - Chemdiv [chemdiv.com]

- 5. 1,1-DIPHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. Polymerization of an optically active phenylacetylene derivative bearing an azide residue by click reaction and reaction with a rhodium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Living polymerization - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. osti.gov [osti.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, Characterization and Structure Properties of Biobased Hybrid Copolymers Consisting of Polydiene and Polypeptide Segments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The interaction of the polyphenylacetylene surface with biological environments studied by XPS, RAIRS and biological tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Application Note: 1,1-Diphenylprop-2-ynylbenzene in Molecular Machines and Amphidynamic Materials

[1]

Executive Summary

1,1-Diphenylprop-2-ynylbenzene , widely recognized in advanced materials literature as 3,3,3-Triphenylpropyne (TPP) or Trityl Acetylene , is a critical steric building block in the engineering of crystalline molecular machines.[1] Its unique structure—a rigid, bulky triphenylmethyl (trityl) "stator" fused to a reactive alkyne "axle"—enables the construction of Amphidynamic Crystals .[1] These materials possess a dual nature: a robust, ordered lattice structure (solid-state) and highly mobile internal components (fluid-like dynamics).[1]

This guide details the application of TPP in synthesizing molecular rotors, gyroscopes, and switches, providing validated protocols for its synthesis and subsequent functionalization via Sonogashira coupling.[1]

Scientific Mechanism & Material Properties[1][2][3][4][5]

The Role of Steric Shielding

In the design of molecular rotors, the primary challenge is preventing the "axle" or "rotator" from interlocking with neighboring molecules in the crystal lattice.[1] TPP addresses this via the Triphenylmethyl (Trityl) Effect :

-

Volume Creation: The three phenyl rings of the trityl group adopt a propeller-like configuration that creates a large static volume (Van der Waals volume ~260 ų).[1]

-

Lattice Isolation: When two TPP units flank a central rotator (e.g., phenylene), they act as "stators," shielding the central rotator from intermolecular contacts.[1] This allows the central unit to rotate with kilohertz-to-megahertz frequencies even in the solid state.

Structural Logic of Molecular Rotors

The standard architecture for these machines follows a Stator-Axle-Rotator-Axle-Stator design.[1]

Figure 1: Logical architecture of a molecular rotor using 1,1-Diphenylprop-2-ynylbenzene (TPP) as the stator-axle unit.

Key Applications

Amphidynamic Crystals (Molecular Compasses)

TPP is the gold standard for synthesizing "molecular compasses" where a polar rotator (e.g., fluorobenzene, pyridine) reorients in response to external electric fields or thermal stimuli.[1]

-

Performance: Rotational barriers as low as 0.2–0.5 kcal/mol have been achieved, enabling rotation down to 3K.

-

Utility: Sensors, dielectrics, and solid-state optical switches.[1]

Surface-Mounted Molecular Switches

In nanotechnology, TPP derivatives are used to anchor molecular machines to surfaces (e.g., gold or silica).[1] The trityl group prevents the functional "switch" from lying flat on the surface (quenching), ensuring it remains upright and operational.[1]

Experimental Protocols

Protocol A: Synthesis of 1,1-Diphenylprop-2-ynylbenzene (TPP)

Note: While commercially available (CAS 6104-51-4), in-house synthesis is often required for isotopic labeling or high-purity applications.[1]

Objective: Synthesize TPP from Triphenylmethyl chloride (Trityl Chloride).

Reagents:

-

Triphenylmethyl chloride (Trityl Chloride) [>98%][1]

-

Ethynylmagnesium bromide (0.5 M in THF)[1]

-

Anhydrous Tetrahydrofuran (THF)[1]

-

Ammonium chloride (sat. aq.)

Workflow:

-

Inert Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon for 15 mins.

-

Solubilization: Dissolve Triphenylmethyl chloride (5.0 g, 17.9 mmol) in 50 mL anhydrous THF. Cool to 0°C in an ice bath.

-

Grignard Addition: Add Ethynylmagnesium bromide (40 mL, 20 mmol, 1.1 equiv) dropwise via syringe over 20 minutes.

-

Critical Step: The steric bulk of the trityl group slows the reaction.[1] Maintain 0°C during addition to prevent side reactions.

-

-

Reaction: Remove ice bath and allow to warm to room temperature. Stir for 12 hours. (TLC monitoring: Hexanes/EtOAc 95:5).

-

Quench: Carefully quench with saturated

(50 mL) at 0°C. -

Extraction: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo.[1] -

Purification: Recrystallize from hot Hexanes or purify via silica gel chromatography (100% Hexanes) to yield a white solid.

Expected Yield: 75-85%. Characterization:

-

1H NMR (CDCl3):

7.2-7.5 (m, 15H, Ar-H), 2.9 (s, 1H, -

Key Feature: The acetylenic proton singlet at ~2.9 ppm is diagnostic.[1]

Protocol B: Construction of a Molecular Rotor (Double Sonogashira Coupling)

Objective: Couple TPP with 1,4-Diiodobenzene to create a p-phenylene rotor (Trityl-C≡C-Ph-C≡C-Trityl).

Reagents:

-

1,1-Diphenylprop-2-ynylbenzene (TPP) (Synthesized in Protocol A)[1]

-

Catalyst: